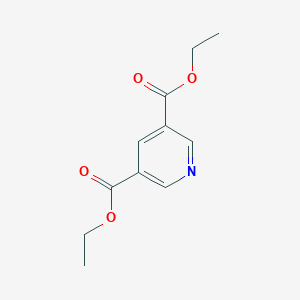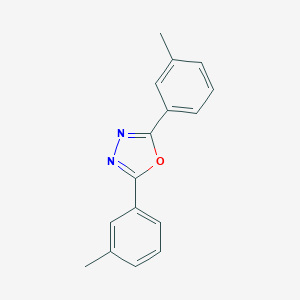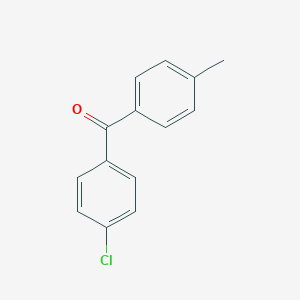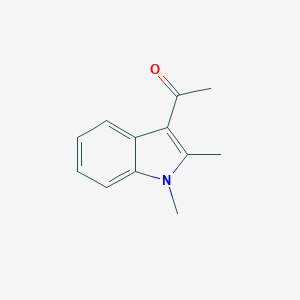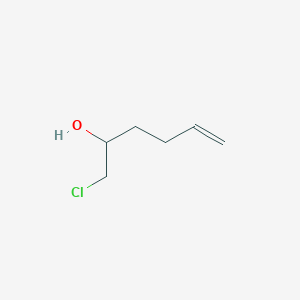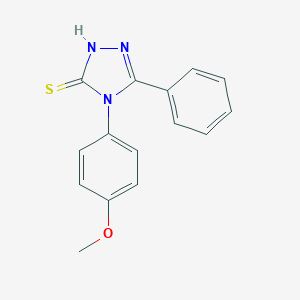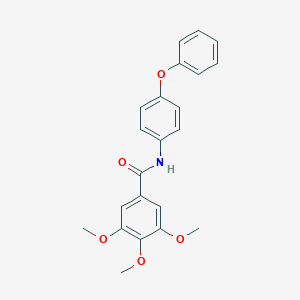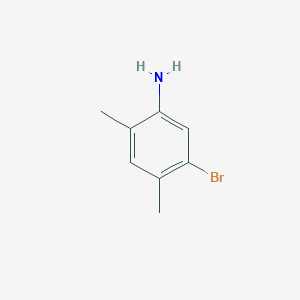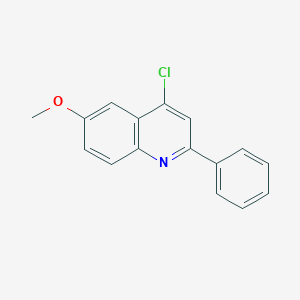
4-Chloro-6-methoxy-2-phenylquinoline
Descripción general
Descripción
4-Chloro-6-methoxy-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C16H12ClNO and a molecular weight of 269.73 g/mol . This compound is part of the quinoline family, which is known for its wide range of biological and pharmacological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, making this compound a compound of significant interest in scientific research .
Métodos De Preparación
The synthesis of 4-Chloro-6-methoxy-2-phenylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst .
Industrial production methods for quinoline derivatives often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact . These methods are designed to be scalable and efficient, making them suitable for large-scale production.
Análisis De Reacciones Químicas
4-Chloro-6-methoxy-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring, enhancing its chemical diversity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Chloro-6-methoxy-2-phenylquinoline has a wide range of scientific research applications:
Biology: This compound is used in the study of biological pathways and mechanisms, particularly those involving quinoline-based drugs.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-methoxy-2-phenylquinoline involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and proteins that are crucial for the survival and proliferation of pathogens. For example, they can inhibit DNA gyrase and topoisomerase, enzymes essential for bacterial DNA replication . Additionally, these compounds can interfere with the electron transport chain in malaria parasites, leading to their death .
Comparación Con Compuestos Similares
4-Chloro-6-methoxy-2-phenylquinoline can be compared with other similar compounds, such as:
4-Chloro-6-methoxy-2-methylquinoline: This compound has a similar structure but with a methyl group instead of a phenyl group, which can affect its biological activity and chemical properties.
4-Bromo-6-methoxy-2-phenylquinoline:
6-Methoxyquinoline: Lacking the chloro and phenyl substituents, this compound serves as a simpler analog with distinct chemical behavior.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
4-chloro-6-methoxy-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-19-12-7-8-15-13(9-12)14(17)10-16(18-15)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDKYVTYOZVODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353161 | |
| Record name | 4-chloro-6-methoxy-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50593-72-1 | |
| Record name | 4-chloro-6-methoxy-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


